molecular formula C10H10BrNO B1400856 N-[(3-bromophenyl)methyl]prop-2-enamide CAS No. 1247493-88-4

N-[(3-bromophenyl)methyl]prop-2-enamide

Cat. No.: B1400856
CAS No.: 1247493-88-4
M. Wt: 240.1 g/mol
InChI Key: HPTNEUMWDCTSFW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-[(3-Bromophenyl)methyl]prop-2-enamide (CAS 1247493-88-4) is a brominated acrylamide derivative with the molecular formula C₁₀H₁₀BrNO and a molar mass of 240.10 g/mol. Its IUPAC name reflects its structural features: an acrylamide backbone (prop-2-enamide) substituted with a 3-bromobenzyl group (N-[(3-bromophenyl)methyl]). The SMILES notation BrC₁=CC(CNC(=O)C=C)=CC=C₁ confirms the presence of a bromine atom at the para position of the benzyl ring and a conjugated α,β-unsaturated carbonyl system.

The compound’s crystalline structure and polarity arise from its planar acrylamide moiety and aromatic bromine substituent. X-ray diffraction data for analogous acrylamides suggest that the benzyl group introduces steric hindrance, potentially influencing reactivity in synthetic applications.

Historical Context in Acrylamide Research

Acrylamide, first synthesized in 1949 by Otto Bayer, became industrially significant for polymer production. The 2002 discovery of acrylamide in thermally processed foods spurred investigations into its derivatives’ biological and chemical properties. This compound emerged as part of efforts to modify acrylamide’s reactivity through halogenation. Early studies focused on its synthesis via acrylonitrile hydration or amide coupling reactions , with the bromine atom serving as a handle for further functionalization.

By the 2010s, advancements in catalysis enabled efficient routes to brominated acrylamides, positioning this compound as a versatile intermediate in medicinal and materials chemistry.

Significance in Organic Chemistry

This compound’s α,β-unsaturated carbonyl group renders it a potent Michael acceptor , participating in conjugate additions with nucleophiles like thiols or amines. For example, the acrylamide’s β-carbon reacts with glutathione in model studies, a property exploited in designing covalent enzyme inhibitors. The bromine atom further enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.

In polymer science, the benzyl group improves solubility in organic solvents, facilitating the synthesis of bromine-functionalized polyacrylamides for specialty coatings.

Position within the Acrylamide Family of Compounds

This compound belongs to a subclass of aryl-substituted acrylamides , distinguished by their aromatic substituents. Key comparisons include:

Compound Structural Feature Key Applications
N-(3-Bromophenyl)prop-2-enamide Direct aryl substitution Photoresist materials
3-(3-Bromophenyl)acrylamide β-Aryl substitution Bioactive probe synthesis
N-(2-Methoxy-5-methylphenyl)acrylamide Methoxy-functionalized aryl Kinase inhibitor development

The 3-bromobenzyl group in this compound confers unique steric and electronic properties, enhancing its utility in asymmetric synthesis compared to simpler acrylamides.

Current Research Landscape

Recent studies highlight this compound’s role in:

  • Drug Discovery : As a warhead in covalent inhibitors targeting cysteine residues in kinases. For instance, derivatives with piperidinyl groups (e.g., CID 145956399) show promise in modulating enzymatic activity.
  • Polymer Chemistry : As a monomer for UV-curable resins, leveraging its bromine for post-polymerization modifications.
  • Organic Synthesis : Serving as a precursor to heterocycles via cycloaddition reactions. A 2025 study demonstrated its use in synthesizing indole derivatives through palladium-catalyzed couplings.

Ongoing research explores its electrochemical properties for battery electrolytes and its photostability in optoelectronic materials.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2-6H,1,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTNEUMWDCTSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromophenyl)methyl]prop-2-enamide typically involves the reaction of 3-bromobenzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-[(3-bromophenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The acrylamide moiety can participate in Michael addition reactions with nucleophiles.

    Polymerization: The acrylamide group can undergo polymerization to form polyacrylamides.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Addition Reactions: Reagents include nucleophiles like thiols and amines, with reactions often carried out in the presence of a base.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

    Addition Reactions: Products are adducts formed by the addition of nucleophiles to the acrylamide double bond.

    Polymerization: The major product is polyacrylamide or copolymers containing the acrylamide unit.

Scientific Research Applications

Chemistry: N-[(3-bromophenyl)methyl]prop-2-enamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and addition reactions.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is also used in the synthesis of biologically active compounds.

Medicine: this compound has potential therapeutic applications, particularly in the development of anti-tumor agents. Its ability to form covalent bonds with biological targets makes it a candidate for drug design .

Industry: In industrial applications, this compound is used in the production of polymers and copolymers, which have applications in water treatment, paper manufacturing, and other fields .

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]prop-2-enamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of protein function. The acrylamide moiety acts as an electrophile, reacting with nucleophiles such as cysteine residues in proteins, leading to the formation of covalent adducts . This mechanism is similar to that of other acrylamides, which are known to cause neurotoxicity and other biological effects through covalent modification of proteins .

Comparison with Similar Compounds

Structural Insights :

  • Backbone Flexibility : Propenamide’s α,β-unsaturation enables Michael addition or conjugate addition reactions, critical in covalent inhibitor design (e.g., kinase inhibitors like osimertinib) .

Biological Activity

N-[(3-bromophenyl)methyl]prop-2-enamide, also referred to as N-(3-bromobenzyl)acrylamide (N-BBN), has garnered attention in biological research due to its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, pharmacokinetics, and relevant case studies.

Target of Action:
N-BBN primarily targets tubulin , a critical protein in microtubule formation. By interacting with tubulin, N-BBN disrupts its tertiary structure, which is vital for normal cellular functions such as mitosis and intracellular transport.

Mode of Action:
The interaction between N-BBN and tubulin leads to the inhibition of cancer cell viability through mechanisms that include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

N-BBN is involved in various biochemical pathways:

  • Enzyme Interactions: It has been shown to interact with nitrile hydratase , which is essential for converting nitriles to amides. This interaction is significant for metabolic processes within cells.
  • Cellular Effects: In vitro studies indicate that N-BBN can inhibit the proliferation of various cancer cell lines and induce apoptosis, thereby reducing tumor growth.

Pharmacokinetics

N-BBN exhibits favorable pharmacokinetic properties:

  • Absorption and Distribution: The compound is water-soluble and rapidly absorbed into the bloodstream, allowing for quick distribution across tissues.
  • Metabolism: It undergoes metabolic transformations that involve interactions with enzymes such as glutathione S-transferase, which play roles in detoxification processes.

Case Studies and Research Findings

Several studies have investigated the effects of N-BBN on cancer cells:

  • Cell Proliferation Inhibition: A study demonstrated that at low doses, N-BBN effectively inhibited tumor growth in animal models without significant toxicity. Higher doses resulted in more pronounced effects on cell viability.
  • Apoptosis Induction: Laboratory experiments revealed that prolonged exposure to N-BBN led to sustained inhibition of cell proliferation and increased apoptosis rates in cancer cells. This suggests a potential for N-BBN as an anticancer agent.
  • Temporal Effects: The stability of N-BBN under standard laboratory conditions was confirmed, although degradation was noted under extreme pH or temperature conditions. This stability is crucial for its application in therapeutic settings.

Summary Table of Biological Activity

Biological Activity Description
Target ProteinTubulin
MechanismDisruption of microtubule formation
Enzyme InteractionInhibits nitrile hydratase
Cellular EffectsInduces apoptosis; inhibits proliferation
PharmacokineticsRapid absorption; water-soluble; distributed in tissues
Dosage EffectsLow doses inhibit tumor growth; higher doses induce apoptosis

Q & A

Q. Q1. What are the recommended synthetic routes for N-[(3-bromophenyl)methyl]prop-2-enamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic acylation. A common approach involves reacting 3-bromobenzylamine with acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key optimization factors include:

  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness .
  • Temperature control : Maintaining 0–5°C during acryloyl chloride addition minimizes side reactions (e.g., polymerization of acryloyl chloride) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >90% purity .

Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of the acrylamide doublet (δ 6.2–6.4 ppm) and the 3-bromobenzyl group (δ 4.4 ppm for CH₂, aromatic protons at δ 7.1–7.5 ppm). ¹³C NMR identifies the carbonyl carbon (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS typically shows [M+H]⁺ at m/z 254.0 (C₁₀H₁₀BrNO⁺) with isotopic peaks confirming bromine .
  • X-ray Crystallography : For crystalline derivatives, SHELXL refinement (using SHELX-2018) resolves bond angles and torsional strain in the acrylamide moiety .

Advanced Mechanistic and Structural Studies

Q. Q3. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The 3-bromo group enables Suzuki-Miyaura couplings with aryl boronic acids. Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/H₂O at 80°C achieves >70% yield. Bromine’s electronegativity enhances oxidative addition efficiency .
  • Steric effects : The meta-position minimizes steric hindrance compared to ortho-substituted analogs, facilitating aryl-aryl bond formation .

Q. Q4. What computational methods are suitable for predicting the electronic properties of this compound?

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces, highlighting nucleophilic sites (amide oxygen) and electrophilic regions (bromine-substituted phenyl) .
  • Molecular Docking : AutoDock Vina simulations assess binding affinity to biological targets (e.g., kinase enzymes), revealing hydrogen bonds between the acrylamide carbonyl and active-site residues .

Crystallography and Hydrogen-Bonding Analysis

Q. Q5. How can SHELX software resolve challenges in crystallizing this compound derivatives?

  • Twinning and disorder : SHELXL’s TWIN and PART commands correct for twinning in crystals with poor diffraction quality .
  • Hydrogen-bond networks : Graph-set analysis (using CCDC Mercury) identifies R₂²(8) motifs between amide NH and carbonyl groups of adjacent molecules, stabilizing the lattice .

Q. Q6. What structural deviations arise from the meta-bromine substitution compared to para or ortho analogs?

Meta-substitution introduces:

  • Torsional strain : The acrylamide moiety adopts a 15–20° dihedral angle relative to the phenyl ring, distinct from para analogs (0–5°) .
  • Packing differences : Reduced symmetry compared to para derivatives leads to monoclinic (P2₁/c) instead of orthorhombic crystal systems .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q7. What in vitro assays are appropriate for evaluating the biological activity of this compound?

  • Kinase inhibition : ATPase assays (e.g., ADP-Glo™) test inhibition of kinases like EGFR or BRAF, with IC₅₀ values compared to control inhibitors (e.g., erlotinib) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations assess viability reduction, normalized to DMSO controls .

Q. Q8. How does the acrylamide moiety enhance bioactivity compared to non-amide analogs?

The acrylamide group:

  • Hydrogen-bond donor/acceptor capacity : Stabilizes interactions with kinase catalytic residues (e.g., Cys797 in EGFR) .
  • Conformational rigidity : Restricts rotation, improving binding entropy compared to flexible alkyl chains .

Troubleshooting Experimental Data Contradictions

Q. Q9. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

  • Solvent effects : DMSO-d₆ vs. CDCl₃ shifts amide NH signals by 0.3–0.5 ppm. Validate against literature data acquired in matching solvents .
  • Impurity signals : Trace ethyl acetate (δ 1.2 ppm) or THF (δ 3.6 ppm) in ¹H NMR indicates incomplete purification; repeat column chromatography .

Q. Q10. Why might synthetic yields vary between 60% and 90% under similar conditions?

  • Moisture sensitivity : Acryloyl chloride hydrolysis generates acrylic acid, reducing yields. Use molecular sieves or strict anhydrous protocols .
  • Byproduct formation : Michael adducts (e.g., amine addition to acrylamide) form at >20°C; maintain low temperatures during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-bromophenyl)methyl]prop-2-enamide
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N-[(3-bromophenyl)methyl]prop-2-enamide

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